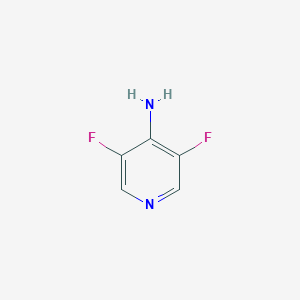

3,5-Difluoropyridin-4-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3,5-difluoropyridin-4-amine can be approached through various methods, including the optimization of synthetic technology starting from pentachloropyridine as a raw material. An improved synthesis method for a related compound, 3,5-dichloro-2,6-difluoropyridin-4-amine, reported a yield of 70.4% under mild conditions, highlighting the feasibility of high-yield and environmentally friendly approaches for synthesizing difluoropyridine derivatives (Li Sheng-song, 2010).

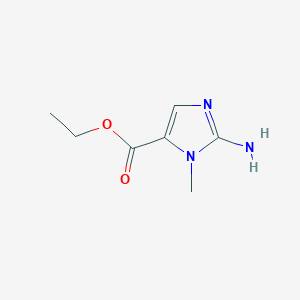

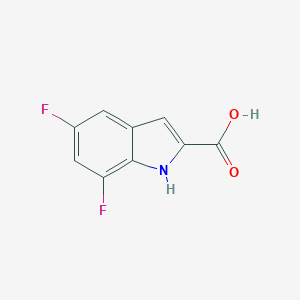

Molecular Structure Analysis

The molecular structure of 3,5-difluoropyridin-4-amine is characterized by the presence of two fluorine atoms attached to the pyridine ring, which significantly influences its electronic and steric properties. This arrangement impacts the reactivity of the amine group and the overall molecular geometry, potentially affecting its interaction with biological targets and catalysts.

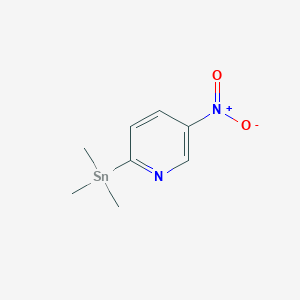

Chemical Reactions and Properties

Difluoropyridine compounds, including 3,5-difluoropyridin-4-amine, undergo various chemical reactions such as nucleophilic substitution, which can be utilized to introduce additional functional groups or to form more complex heterocyclic systems. For example, reactions involving perfluoro-2-methylpent-2-ene with aromatic amines have been shown to yield high yields of quinoline derivatives, demonstrating the reactivity of fluorinated pyridines in forming fused ring systems (William T. Flowers et al., 1974).

Aplicaciones Científicas De Investigación

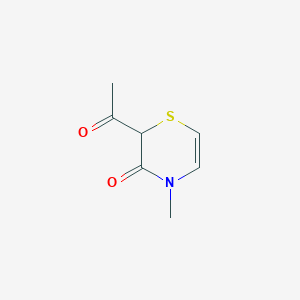

Synthetic Methodologies and Chemical Transformations

One significant application of 3,5-Difluoropyridin-4-amine is in the optimization of synthetic methodologies. For instance, Li Sheng-song (2010) developed an improved synthetic technology for 3,5-dichloro-2,6-difluoropyridin-4-amine, showcasing a method with simple operation, mild reaction conditions, and high yield. This approach not only demonstrates the compound's role in facilitating easier synthesis of complex fluorinated pyridines but also underscores its potential for large-scale production due to the low cost and high application prospect (Li Sheng-song, 2010).

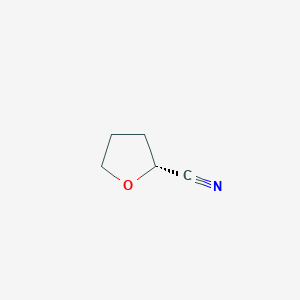

Drug Discovery and Development

In the realm of drug discovery, 3,5-Difluoropyridin-4-amine is instrumental as an intermediate in the synthesis of pharmacologically active compounds. Li Xing-yu (2015) demonstrated its utility in the synthesis of impurities introduced by 4-amine-3,5-dichloropyridine in roflumilast, a drug used for the treatment of respiratory diseases. This research not only provides insights into the impurity profile of roflumilast but also offers a reference for studying impurities in pharmaceutical compounds, showcasing the critical role of 3,5-Difluoropyridin-4-amine in ensuring drug purity and safety (Li Xing-yu, 2015).

Advanced Materials and Polymer Science

Furthermore, 3,5-Difluoropyridin-4-amine finds applications in the development of advanced materials. J. Fang, H. Kita, and K. Okamoto (2000) explored its utility in the synthesis of wholly aromatic hyperbranched polyimides. The study highlights the compound's role in the formation of polymers with potential applications in gas separation, emphasizing its contribution to materials science and engineering (J. Fang et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

3,5-difluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAOYJHUAQFFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372209 | |

| Record name | 3,5-Difluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoropyridin-4-amine | |

CAS RN |

159783-22-9 | |

| Record name | 3,5-Difluoro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159783-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159783-22-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)

![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)

![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)